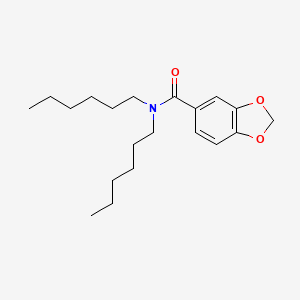
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and two chlorine atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- typically involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
相似化合物的比较
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: Contains methyl groups instead of chlorine, altering its chemical properties and reactivity.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance in scientific research.
属性
CAS 编号 |
3993-62-2 |
|---|---|
分子式 |
C6H8Cl2N2 |
分子量 |
179.04 g/mol |
IUPAC 名称 |
1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C6H8Cl2N2/c7-5-1-2-6(8,4-3-5)10-9-5/h1-4H2 |
InChI 键 |
OWBXCXYQZZBDAY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(N=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


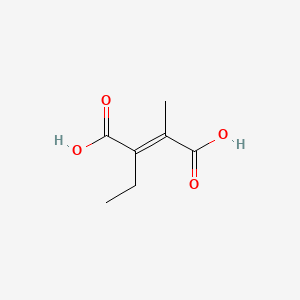
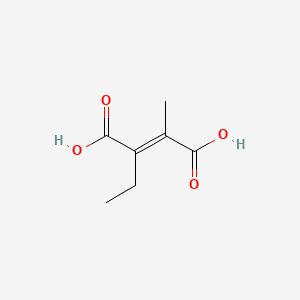
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
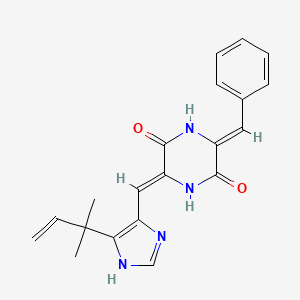
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
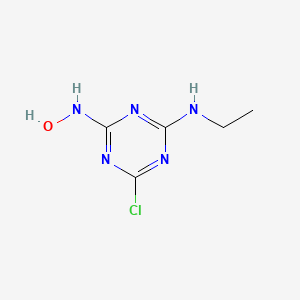
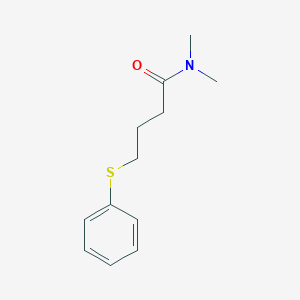
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
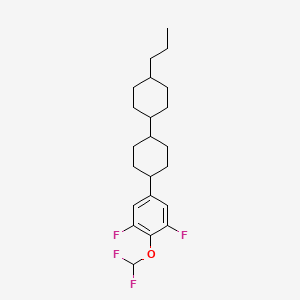
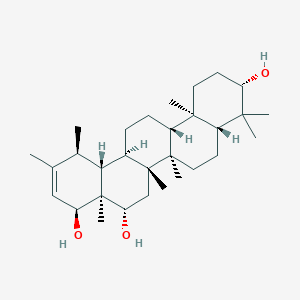
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)
